Tyramine hydrochloride

Overview

Description

Tyramine hydrochloride: is a naturally occurring monoamine compound derived from the amino acid tyrosine. It is known for its role in inducing the release of catecholamines, which are neurotransmitters such as dopamine, norepinephrine, and epinephrine . This compound is commonly found in various foods, especially those that are fermented, aged, or spoiled .

Mechanism of Action

Target of Action

Tyramine hydrochloride primarily targets catecholamine . Catecholamines are a group of hormones, including dopamine, norepinephrine, and epinephrine, that play a crucial role in the body’s fight or flight response .

Mode of Action

Tyramine acts by inducing the release of catecholamine . An important characteristic of this compound is its impediment to cross the blood-brain barrier, which restrains its side effects to only nonpsychoactive peripheral sympathomimetic effects .

Biochemical Pathways

Tyramine is a naturally occurring monoamine compound and trace amine derived from the amino acid tyrosine . It is metabolized by various enzymes, including monoamine oxidases . Normally, tyramine is degraded by monoamine oxidases (MAOs) .

Pharmacokinetics

The pharmacokinetics of tyramine is highly variable among individuals . On average, as much as 76.8% of the dose is recovered in urine in the form of the MAO-catalysed metabolite 4-hydroxyphenylacetic acid (4-HPAA), confirming that oxidative deamination by MAO-A is the quantitatively most relevant metabolic pathway . The systemic exposure of 4-HPAA varied only up to 3-fold, indicating no strong heritable variation in peripheral MAO-A activity .

Result of Action

The action of tyramine results in the release of catecholamines, leading to various physiological effects . For instance, systolic blood pressure increased by more than 10 mmHg in 71% of the volunteers and correlated strongly with systemic tyramine concentration . In less than 10% of participants, individually variable blood pressure peaks by >40 mmHg above baseline were observed at tyramine concentrations of >60 µg/l .

Action Environment

The action of tyramine can be influenced by various environmental factors. For example, tyramine levels in food can go up when foods are at room temperature or go past their freshness date . Also, tyramine is a natural constituent of numerous food products, and its levels can be influenced by a large number of intrinsic and extrinsic factors . Therefore, the dietary intake and storage conditions of food can significantly affect the action, efficacy, and stability of tyramine .

Biochemical Analysis

Biochemical Properties

Tyramine hydrochloride may be produced by the action of the enzyme tyrosine hydroxylase to form tyrosine that subsequently undergoes decarboxylation via the action of the enzyme tyrosine decarboxylase to form tyramine . It is a trace amine-associated receptor 1 (TAAR1) agonist .

Cellular Effects

This compound ingestion depletes serotonin, epinephrine, and norepinephrine reserves . This results in elevated biological events such as cardiovascular function, blood pressure, glucose production, and overall metabolism .

Molecular Mechanism

This compound activates TAAR1 . It also inhibits the release of norepinephrine and dopamine in isolated rat caudate nucleus .

Temporal Effects in Laboratory Settings

The pharmacokinetics, pharmacodynamics, and pharmacogenetics of this compound were studied in 88 healthy volunteers after oral administration of a 400 mg dose . A strong interindividual variation in systemic tyramine exposure was observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Systolic blood pressure increased by more than 10 mmHg in 71% of the volunteers and correlated strongly with systemic tyramine concentration .

Metabolic Pathways

This compound is a prototypic substrate of monoamine oxidase A (MAO-A) . As much as 76.8% of the dose was recovered in urine in the form of the MAO-catalyzed metabolite 4-hydroxyphenylacetic acid (4-HPAA), confirming that oxidative deamination by MAO-A is the quantitatively most relevant metabolic pathway .

Transport and Distribution

It is known that this compound can cross the blood-brain barrier, which suggests that it may be transported across cell membranes .

Subcellular Localization

Given its role as a neurotransmitter and its ability to cross the blood-brain barrier, it is likely that it is found in high concentrations in the synaptic clefts of neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tyramine hydrochloride can be synthesized through a biocatalytic process involving multiple steps. One effective method involves the conversion of serine to tyrosine using serine deaminase and tyrosine phenol-lyase, followed by the decarboxylation of tyrosine to tyramine using tyrosine decarboxylase . This process is carried out under specific conditions such as pH 8.0, 37°C, and the presence of Triton X-100 .

Industrial Production Methods: In industrial settings, this compound is often produced through the acid hydrolysis of keratin-containing materials, such as hair and feathers. This method generates a significant amount of keratin acid hydrolysis wastewater, which can be recycled to produce this compound with high yield .

Chemical Reactions Analysis

Types of Reactions: Tyramine hydrochloride undergoes various chemical reactions, including:

Oxidation: Tyramine can be oxidized to form 4-hydroxyphenylacetaldehyde.

Substitution: It can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include monoamine oxidase enzymes.

Substitution: Reagents such as carbodiimides are used for substitution reactions.

Major Products:

Oxidation: 4-hydroxyphenylacetaldehyde.

Substitution: Tyramine-based hydrogels and other derivatives.

Scientific Research Applications

Chemistry: Tyramine hydrochloride is used in the synthesis of various chemical compounds and materials, including hydrogels and signal amplification reagents .

Biology: In biological research, this compound is used to study neuronal stimulation and neurotransmitter release .

Medicine: this compound is investigated for its potential therapeutic applications, including drug delivery systems for rheumatoid arthritis treatment .

Industry: It is used in the production of biodegradable materials and as a precursor for various industrial chemicals .

Comparison with Similar Compounds

Phenylethylamine: Similar in structure and function, also acts as a neurotransmitter.

Octopamine: Another monoamine compound with similar physiological effects.

Uniqueness: Tyramine hydrochloride is unique in its inability to cross the blood-brain barrier, which limits its effects to peripheral sympathomimetic actions . This characteristic distinguishes it from other similar compounds that can affect the central nervous system.

Biological Activity

Tyramine hydrochloride, a naturally occurring monoamine compound derived from the amino acid tyrosine, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, physiological effects, potential health risks, and recent research findings.

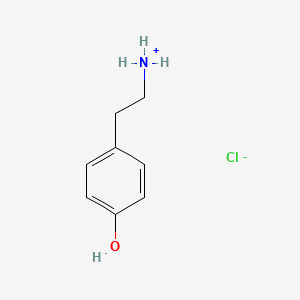

- Chemical Formula : C₈H₁₂ClNO

- Molecular Weight : 173.64 g/mol

- IUPAC Name : 4-(2-aminoethyl)phenol hydrochloride

- CAS Number : 60-19-5

Tyramine acts primarily as an alpha-adrenergic agonist , inducing the release of catecholamines such as norepinephrine. It operates through the trace amine-associated receptor (TAAR), which is involved in various neurotransmitter signaling pathways. Notably, tyramine does not effectively cross the blood-brain barrier, limiting its psychoactive effects and confining its action to peripheral sympathomimetic effects .

1. Cardiovascular Effects

Tyramine can cause hypertension when consumed in conjunction with monoamine oxidase inhibitors (MAOIs) due to excessive catecholamine release. This hypertensive crisis is a significant concern for patients on MAOIs, necessitating dietary restrictions on tyramine-rich foods .

2. Genotoxicity

Recent studies indicate that tyramine may exhibit genotoxic effects on intestinal cells. A transcriptomic analysis revealed that tyramine significantly alters gene expression related to tumorigenesis in human intestinal epithelial cells (HT29). Specifically, it was found to upregulate genes associated with DNA damage and repair, suggesting a potential role in promoting intestinal cancer .

3. RNP Granule Remodeling

Research has shown that tyramine induces dynamic remodeling of RNA-binding protein (RNP) granules in neuronal cells. This remodeling leads to the decondensation of granule components and the activation of associated mRNAs, indicating a role in regulating gene expression under physiological conditions .

Case Studies and Research Findings

Health Risks

While tyramine has beneficial roles, particularly in neurotransmitter modulation, its consumption poses health risks:

Properties

IUPAC Name |

4-(2-aminoethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNISDHSYKZAWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034087 | |

| Record name | Tyramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-19-5 | |

| Record name | Tyramine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyramine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(2-aminoethyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tyramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphenethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5KDH3H147 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tyramine hydrochloride exert its sympathomimetic effects?

A1: this compound acts as an indirect sympathomimetic agent by triggering the release of norepinephrine from neuronal storage vesicles. [, ]. This released norepinephrine then interacts with adrenergic receptors, leading to various physiological effects like increased heart rate and blood pressure. [, ].

Q2: How does reserpine pretreatment affect the activity of this compound?

A2: Reserpine depletes norepinephrine stores, thereby diminishing the pressor effects of this compound. [, ]. This highlights the dependence of tyramine's action on the availability of norepinephrine.

Q3: Can the effects of this compound be restored after reserpine treatment?

A3: Yes, prolonged infusion of norepinephrine [] or metaraminol [] can restore the pressor response to this compound in reserpinized animals. This further supports the concept that tyramine's actions are mediated by norepinephrine release.

Q4: Does this compound interact with monoamine oxidase (MAO)?

A4: Yes, this compound is a substrate for MAO, particularly MAO-A, which plays a crucial role in its metabolism []. This interaction forms the basis for understanding potential drug interactions with MAO inhibitors.

Q5: What happens when this compound is administered to individuals taking MAO inhibitors?

A5: Co-administration of this compound with MAO inhibitors, especially MAO-A inhibitors like moclobemide, can lead to a significant potentiation of its pressor effects []. This is because MAO inhibition prevents tyramine breakdown, leading to its accumulation and exaggerated sympathomimetic responses.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C8H12ClNO, and its molecular weight is 173.64 g/mol. []

Q7: What is the crystal structure of this compound?

A7: this compound crystallizes in the orthorhombic system, belonging to the space group Pbcn. The unit cell dimensions are a = 19.961 Å, b = 10.756 Å, and c = 8.243 Å. []

Q8: Can this compound be used in analytical techniques like micellar electrokinetic chromatography (MEKC)?

A8: Yes, this compound has been successfully employed as an internal standard in MEKC methods for the simultaneous determination of antiviral drugs like acyclovir and valacyclovir, along with their impurity guanine. []

Q9: Does this compound participate in any enzymatic reactions?

A9: While not a catalyst itself, this compound serves as a substrate for enzymes like tyrosinase [] and monoamine oxidase [, ]. These enzymatic reactions are crucial for understanding tyramine's metabolism and potential applications.

Q10: Have computational methods been applied to study this compound?

A10: Yes, density functional theory (DFT) calculations have been employed to investigate the vibrational dynamics and potential energy distribution of this compound, providing insights into its structural and electronic properties. []

Q11: How do structural modifications to tyramine affect its biological activity?

A11: While specific SAR studies are limited within the provided research, the presence of the hydroxyl group on the aromatic ring is known to be crucial for the interaction of tyramine with tyrosinase []. Modifications to this group or the amine side chain could potentially alter its binding affinity and biological activity.

Q12: What analytical techniques are commonly employed to detect and quantify this compound?

A12: Several techniques have been used for this compound analysis, including gas chromatography (GC) [], high-performance liquid chromatography (HPLC) [], micellar electrokinetic chromatography (MEKC) [], and nuclear magnetic resonance (NMR) []. The choice of method depends on the specific application and required sensitivity.

Q13: What is the importance of analytical method validation in this compound research?

A13: Analytical method validation is crucial to ensure the accuracy, precision, and reliability of the obtained data. This involves establishing parameters like linearity, limit of detection, limit of quantification, recovery, and stability, ensuring that the analytical method is fit for its intended purpose. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.